molecular formula C16H16N2O2S B1209470 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenyl)thiourea

Cat. No.: B1209470
M. Wt: 300.4 g/mol
InChI Key: GRMBIPFDBFYYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenyl)thiourea is a member of thioureas.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Investigations

  • The molecular geometry of 1-(1,3-Benzodioxol-5-yl)thiourea has been calculated using density functional theory (DFT), providing insights into its vibrational assignment and significant parameters like HOMO-LUMO energy gap and hyperpolarizability. This research supports spectral detection technology and aids in the analysis of electronic structure and spectra of the compound (Ragamathunnisa M, Revathi M, Jasmine Vasantha Rani E, 2015).

Coordination Polymers and Molecular Structures

  • Research into 1-benzoyl-3-phenylthiourea and 1-benzoyl-3-(2-methylphenyl)thiourea complexes of mercury(II) revealed different stoichiometries and molecular organization in their crystal structures. These findings are significant for understanding the intramolecular N–H ��� O@C structural motif and unique hydrogen bonding patterns (Andrzej Okuniewski, D. Rosiak, J. Chojnacki, B. Becker, 2015).

Glucose-6-Phosphatase Inhibition and Antidiabetic Potentials

  • Thiourea derivatives, including 1-(2-benzyl-3-phenyl-1-(pyridine-2-yl) propyl)-3-phenylthiourea, have been synthesized and tested for their effects on glucose-6-phosphatase in mice, indicating potential antidiabetic properties. These compounds showed significant enzyme inhibition, suggesting their use as therapeutic agents in diabetes complications (S. Naz, M. Zahoor, M. Umar, Fatmah S. Alqahtany, Yousif M. Elnahas, R. Ullah, 2020).

Synthesis and Cytotoxicity in Cancer Research

Antimicrobial and Analgesic Activities

Structural and Vibrational Characterization

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C16H16N2O2S/c1-11-4-2-3-5-13(11)18-16(21)17-9-12-6-7-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H2,17,18,21)

InChI Key

GRMBIPFDBFYYHD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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